Tyrphostin 25
Overview
Description
Tyrphostin A25 is a synthetic low molecular weight compound that acts as a protein tyrosine kinase inhibitor. It is particularly effective against the epidermal growth factor receptor kinase.
Mechanism of Action
Target of Action
Tyrphostin 25, also known as Tyrphostin A25, is a small molecular weight inhibitor primarily targeted at the Epidermal Growth Factor (EGF) receptor kinase . This receptor is a protein tyrosine kinase (PTK) involved in various cellular processes, including cell proliferation and differentiation .
Mode of Action
This compound functions as a competitive inhibitor of the EGF receptor tyrosine kinase . It binds to the substrate subsite of the PTK domain, thereby preventing the receptor’s activation and subsequent signal transduction . This inhibition disrupts the normal functioning of the EGF receptor, leading to changes in cellular processes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the EGF receptor signaling pathway . By inhibiting the EGF receptor, this compound disrupts the downstream signaling cascade, which includes the activation of various proteins and transcription factors involved in cell growth and survival .
Result of Action
This compound has been shown to have several effects at the cellular level. For instance, it inhibits endocytosis in cultured rat hepatocytes , prevents basal and neuropeptide-stimulated growth in small cell lung cancer (SCLC) cells , and diminishes the cell migration response to osteopontin in mammary epithelial cells . Moreover, it has been used to inhibit the ATP-mediated activation of an endothelial platelet-activating factor .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of water in the solution may accelerate its hydrolysis . Furthermore, it should be stable for months in DMSO when stored frozen . These factors can affect the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Tyrphostin 25 interacts with the EGF receptor kinase, a protein tyrosine kinase, by associating with the substrate subsite of the PTK domain . This interaction inhibits the function of the EGF receptor kinase . The inhibition of this kinase by this compound has been observed in various studies, indicating its role in biochemical reactions .
Cellular Effects
This compound has been shown to have effects on various types of cells. For instance, it has been used to study the migration inhibition in IEC-6 cells . It has also been demonstrated to prevent basal and neuropeptide-stimulated growth in small cell lung cancer (SCLC) cells . These studies suggest that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding to the substrate subsite of the protein tyrosine kinase (PTK) domain, which inhibits the function of the EGF receptor kinase . This inhibition can lead to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound are limited, it is known that Tyrphostins should be stable for months in DMSO when stored frozen . The presence of water in the solution may accelerate hydrolysis .
Metabolic Pathways
Given its role as an inhibitor of the EGF receptor kinase, it is likely that it interacts with enzymes or cofactors involved in this pathway .
Transport and Distribution
Given its role as an inhibitor of the EGF receptor kinase, it is likely that it interacts with transporters or binding proteins involved in this pathway .
Subcellular Localization
Given its role as an inhibitor of the EGF receptor kinase, it is likely that it is localized to areas of the cell where this kinase is active .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyrphostin A25 involves the condensation of 3,4,5-trihydroxybenzaldehyde with malononitrile in the presence of a base. The reaction typically occurs in a solvent such as ethanol or dimethyl sulfoxide, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for Tyrphostin A25 are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tyrphostin A25 primarily undergoes substitution reactions due to the presence of reactive functional groups such as hydroxyl and nitrile groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives of Tyrphostin A25 .
Scientific Research Applications
Tyrphostin A25 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the inhibition of protein tyrosine kinases.
Biology: Employed in cell signaling studies to understand the role of tyrosine phosphorylation in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating cancers by inhibiting cell proliferation and inducing apoptosis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting tyrosine kinases
Comparison with Similar Compounds
Similar Compounds
Tyrphostin A1: Another member of the tyrphostin family, but less effective as a tyrosine kinase inhibitor.
Genistein: A naturally occurring isoflavone with tyrosine kinase inhibitory activity.
Erlotinib: A small molecule inhibitor of the epidermal growth factor receptor tyrosine kinase, used in cancer therapy
Uniqueness
Tyrphostin A25 is unique due to its high specificity and potency against the epidermal growth factor receptor kinase. Unlike some other tyrosine kinase inhibitors, it has a relatively low molecular weight and can effectively penetrate cell membranes, making it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
2-[(3,4,5-trihydroxyphenyl)methylidene]propanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O3/c11-4-7(5-12)1-6-2-8(13)10(15)9(14)3-6/h1-3,13-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOFLYUAQDJWKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C=C(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045216 | |
Record name | Tyrphostin 25 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118409-58-8 | |
Record name | Tyrphostin 25 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118409588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyrphostin 25 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TYRPHOSTIN-25 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C878BF87UY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Tyrphostin A25?
A1: Tyrphostin A25 acts as a tyrosine kinase inhibitor, primarily targeting the epidermal growth factor receptor (EGFR) [, ]. It competitively binds to the ATP binding site of EGFR, thereby inhibiting its kinase activity [].
Q2: What downstream effects does Tyrphostin A25 exert through EGFR inhibition?
A2: Inhibition of EGFR by Tyrphostin A25 disrupts downstream signaling pathways involved in various cellular processes including:
- Cell Growth and Proliferation: Tyrphostin A25 has been shown to inhibit the growth of various cell types, including glioblastoma cells [], cardiac fibroblasts [, ], and vascular smooth muscle cells [].
- Cell Migration and Invasion: Tyrphostin A25 effectively blocks glioblastoma invasion in brain tissue [, ] and inhibits the migration of human optic nerve head astrocytes [].
- Neurite Retraction: In PC12 cells, Tyrphostin A25 blocks the neurite retraction induced by activation of the prostaglandin E receptor EP3 subtype [] and by the Gα13 and Gαq proteins [, ].
- Protein Synthesis: Tyrphostin A25 can attenuate protein synthesis in neonatal rat cardiac fibroblasts stimulated by β-adrenergic agonists [, ].
- Gene Expression: Tyrphostin A25 has been shown to inhibit the angiotensin II-induced increase in insulin-like growth factor 1 receptor (IGF-1R) mRNA and protein levels in vascular smooth muscle cells [].
Q3: Does Tyrphostin A25 affect other tyrosine kinases besides EGFR?
A3: While Tyrphostin A25 is often described as an EGFR-specific inhibitor, studies suggest it can impact other tyrosine kinases, especially at higher concentrations [, , , ]. This broader effect highlights the importance of careful interpretation of results, particularly regarding the specificity of action.
Q4: What is the molecular formula and weight of Tyrphostin A25?
A4: The molecular formula of Tyrphostin A25 is C19H12N2O5, and its molecular weight is 348.3 g/mol.
Q5: What in vitro models have been used to study Tyrphostin A25?
A5: Various in vitro models have been employed, including:
- Primary Cultures: Rat cardiac fibroblasts [, ], bovine aortic endothelial cells [], bovine thyroid cells [], rat osteoclasts [, ], human coronary artery endothelial cells [], and rat intestinal epithelial cells [].
- Cell Lines: PC12 cells [, , ], DDT1 MF-2 hamster smooth muscle cells [], LLC-PK1 renal proximal tubular cells [, ], K562 human erythroleukemia cells [], 3T3-L1 adipocytes [], MCF-7 human mammary carcinoma cells, and HT29/HI1 human colon cancer cells [].
Q6: What in vivo models have been used to investigate the effects of Tyrphostin A25?
A6: Limited in vivo data is available in the provided research, with one study showing that Tyrphostin A25 administration reduced bone loss in ovariectomized rats []. Further in vivo studies are needed to fully characterize its efficacy and safety profile.
Q7: What are the key findings from in vitro studies using Tyrphostin A25?
A7: In vitro studies demonstrate that Tyrphostin A25:
- Reduces DNA Synthesis in stimulated human breast epithelial cells [].
- Impairs Migration and Invasion of glioblastoma cells in brain tissue models [, ].
- Modulates Ion Channel Activity, such as inward rectifier K+ channels in rat osteoclasts [] and volume-sensitive chloride currents in rat osteoblast-like cells [].
- Influences Gene Expression, notably reducing angiotensin II-induced increases in IGF-1R mRNA and protein levels in vascular smooth muscle cells [].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.